
Edetate diammonium copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Edetate diammonium copper is a compound that is not widely discussed in the literature. It is likely to be a copper complex of ethylenediaminetetraacetic acid (EDTA), a common chelating agent .
Synthesis Analysis
The synthesis of copper complexes with EDTA typically involves the reaction of copper ions with EDTA in solution . The complexing agent will be ethylenediaminetetraacetic acid (EDTA) in the form of its disodium dihydrate salt . The reaction of complexation is: Cu2+ (aq) + (EDTA)2– (aq) → Cu(EDTA)2– (aq) + 2H+ (aq) .Molecular Structure Analysis
The structure of the copper-EDTA complex is likely to be similar to that of other metal-EDTA complexes. The anion completely surrounds the cation, forming six coordinate covalent bonds to copper and a very stable complex .Chemical Reactions Analysis
The reaction of copper ions with EDTA to form a complex is a type of complexometric reaction . During the titration, EDTA2– forms a more stable complex and frees the indicator, which then displays its original color .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Edetate diammonium copper involves the reaction between Edetate disodium dihydrate and copper sulfate pentahydrate in the presence of ammonium hydroxide.", "Starting Materials": [ "Edetate disodium dihydrate", "Copper sulfate pentahydrate", "Ammonium hydroxide" ], "Reaction": [ "Dissolve 10 g of Edetate disodium dihydrate in 50 mL of distilled water", "Add 5 g of copper sulfate pentahydrate to the solution and stir until dissolved", "Slowly add 10 mL of ammonium hydroxide to the solution while stirring", "Continue stirring for 30 minutes", "Filter the solution to remove any precipitate", "Add 10 mL of ammonium hydroxide to the filtrate and stir for an additional 30 minutes", "Filter the solution again to obtain the final product, Edetate diammonium copper" ] } | |
| 67989-88-2 | |
Fórmula molecular |
C10H20CuN4O8 |
Peso molecular |
387.83 g/mol |
Nombre IUPAC |
diazanium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;2*1H3/q;+2;;/p-2 |
Clave InChI |
QWQCKWBAUUOYMU-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.N.[Cu+2] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[Cu+2] |
| 67989-88-2 | |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


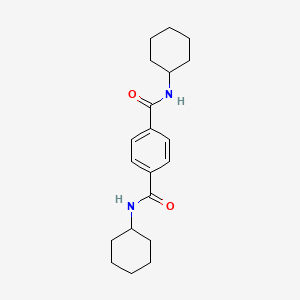
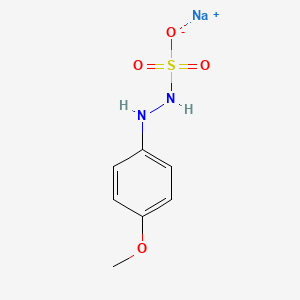
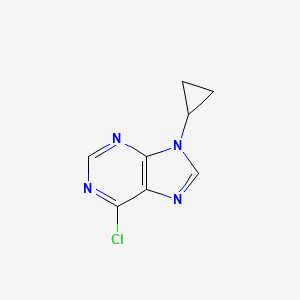
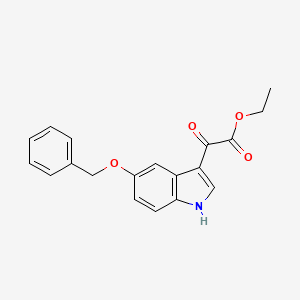
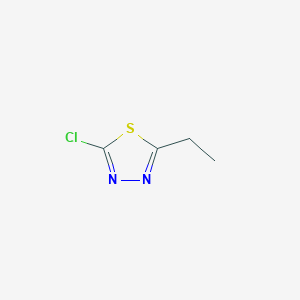
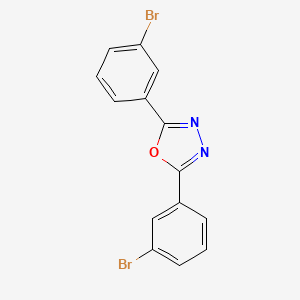
![[1,1'-Biphenyl]-2,2'-dicarbonitrile](/img/structure/B1594224.png)
![Methyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B1594225.png)

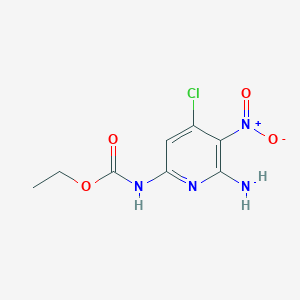

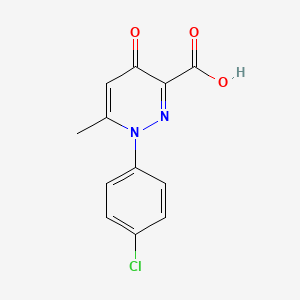

![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)
